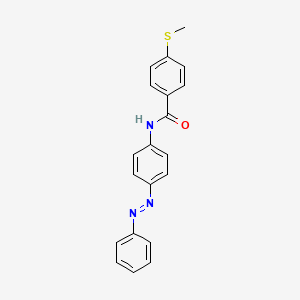

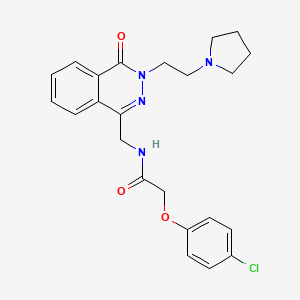

![molecular formula C18H17ClN6O B2838527 (6-(1H-吡唑-1-基)吡啶并[3,4-d]嘧啶-3-基)(4-(3-氯苯基)哌嗪-1-基)甲酮 CAS No. 1351615-12-7](/img/structure/B2838527.png)

(6-(1H-吡唑-1-基)吡啶并[3,4-d]嘧啶-3-基)(4-(3-氯苯基)哌嗪-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(6-(1H-pyrazol-1-yl)pyridazin-3-yl)(4-(3-chlorophenyl)piperazin-1-yl)methanone” is a potent, highly selective, and reversible P2Y12 receptor antagonist . It is by far the most potent inhibitor of ADP-induced platelet aggregation among the P2Y12 antagonists described in the literature .

Synthesis Analysis

The synthesis of this compound involves a scalable and environmentally benign route . This alternative approach circumvents the inherent risk of dioxin formation associated with ortho-halo phenol derivatives present in the previous route .Molecular Structure Analysis

The molecular structure of this compound is almost planar . The dihedral angle between the aromatic rings is 2.82 (5)° . The packing results in polymeric chains extending along the a axis .科学研究应用

分子相互作用和药理学潜力

具有类似于“(6-(1H-吡唑-1-基)嘧啶-3-基)(4-(3-氯苯基)哌嗪-1-基)甲酮”结构的化合物已被研究其与生物受体的相互作用,展示了药理学应用的潜力。例如,Shim 等人 (2002) 探索了大麻素受体拮抗剂的分子相互作用,提供了对受体水平结合亲和力和活性的结构要求的见解,这可能与设计针对大麻素受体的新的治疗剂相关 (Shim 等人,2002)。

新型化合物的合成和表征

具有潜在抗癌和抗菌特性的新型化合物的合成和表征一直是研究的重要领域。Katariya 等人 (2021) 研究了新的 1,3-恶唑类吡啶基-吡唑啉类,重点介绍了创建生物活性杂环化合物及其在治疗癌症和克服微生物耐药性中的潜在应用 (Katariya 等人,2021)。

抗癌和抗菌活性

对杂环化合物的生物活性的研究已在抗癌和抗菌应用中显示出有希望的结果。例如,Hafez 等人 (2016) 合成了新的吡唑衍生物并评估了它们的体外抗菌和抗癌活性,展示了此类化合物的治疗潜力 (Hafez 等人,2016)。

作用机制

Target of Action

Similar compounds have shown significant activity on kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation.

Mode of Action

This can affect various cellular processes and pathways .

Biochemical Pathways

Compounds with similar structures have been found to inhibit tubulin polymerization , which is a critical process in cell division. Inhibition of this process can lead to cell cycle arrest and ultimately cell death, making it a potential target for anticancer therapies.

Pharmacokinetics

For instance, a compound with a high molecular weight or poor solubility may have lower bioavailability .

Result of Action

Based on the potential targets and pathways mentioned above, this compound could potentially have antitumor effects due to its potential to inhibit cell division .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, a compound might be more stable and effective at a certain pH or temperature. Additionally, the presence of other molecules could either enhance or inhibit the compound’s action .

未来方向

属性

IUPAC Name |

[4-(3-chlorophenyl)piperazin-1-yl]-(6-pyrazol-1-ylpyridazin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClN6O/c19-14-3-1-4-15(13-14)23-9-11-24(12-10-23)18(26)16-5-6-17(22-21-16)25-8-2-7-20-25/h1-8,13H,9-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHKLCDUOVARSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)C3=NN=C(C=C3)N4C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClN6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

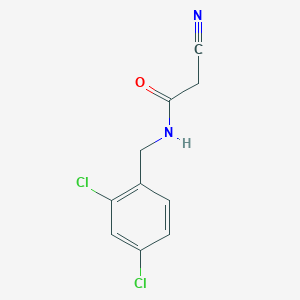

![N-{[4-(2-amino-1,3-thiazol-4-yl)phenyl]methyl}acetamide](/img/structure/B2838445.png)

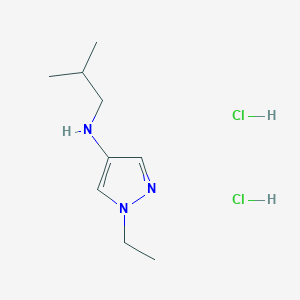

![methyl 4-({3-[4-(benzyloxy)-2-hydroxyphenyl]-1H-pyrazol-4-yl}oxy)benzoate](/img/structure/B2838448.png)

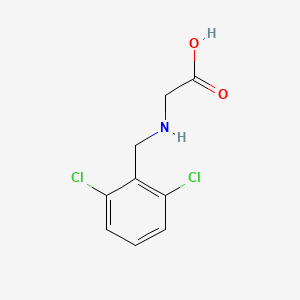

![2,5-Bis[(4-nitrobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B2838450.png)

![Ethyl 5-[(3-methoxybenzoyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2838451.png)

![3,3-Dimethyl-4-[1-[2-(methylamino)benzoyl]piperidin-4-yl]azetidin-2-one](/img/structure/B2838457.png)

![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2838458.png)

![N-cyclopentyl-8-(4-(2,3-dimethylphenyl)piperazine-1-carbonyl)-5-oxo-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2838461.png)

![2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2838467.png)